molecular formula C9H17NO2 B13225255 Methyl 2-[1-(aminomethyl)cyclopentyl]acetate

Methyl 2-[1-(aminomethyl)cyclopentyl]acetate

Cat. No.: B13225255
M. Wt: 171.24 g/mol
InChI Key: PKWOIHUJZDEWFL-UHFFFAOYSA-N
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Description

Methyl 2-[1-(aminomethyl)cyclopentyl]acetate (CAS: 138799-98-1) is a synthetic ester derivative structurally related to gabapentin, a γ-aminobutyric acid (GABA) analog used in treating neuropathic pain and epilepsy. Its molecular formula is C₁₀H₁₉NO₂, featuring a cyclopentane ring substituted with an aminomethyl group and an acetoxy methyl ester . The compound’s unique structure combines the conformational rigidity of the cyclopentyl ring with the reactivity of a primary amine and ester group, making it a versatile intermediate in pharmaceutical synthesis. It is commercially available as a hydrochloride salt, with global suppliers such as Jay Chemicals (India) and Acros Organics (USA) .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2-[1-(aminomethyl)cyclopentyl]acetate

InChI

InChI=1S/C9H17NO2/c1-12-8(11)6-9(7-10)4-2-3-5-9/h2-7,10H2,1H3

InChI Key

PKWOIHUJZDEWFL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CCCC1)CN

Origin of Product

United States

Preparation Methods

Example Synthesis Pathway

Step 1: Formation of Cyclopentane Core

  • Start with cyclopentadiene or a suitable linear precursor.
  • Perform cyclization or Diels-Alder reactions to form the cyclopentane ring.

Step 2: Introduction of Aminomethyl Group

  • React the cyclopentane derivative with chloroacetonitrile.
  • Reduce the resulting nitrile to an amine using appropriate reducing agents.

Step 3: Attachment of Acetate Moiety

  • Perform an esterification reaction between the aminomethylcyclopentane and acetic acid or its derivatives.

Data and Research Findings

While specific research data on this compound is limited, compounds with similar structures are often studied for their biological activities and synthetic versatility.

Compound Synthetic Method Yield Purity
General Cyclopentane Derivatives Cyclization/Esterification Variable High
Aminomethylcyclopentane Derivatives Amination/Reduction Moderate to High High

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(aminomethyl)cyclopentyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[1-(aminomethyl)cyclopentyl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[1-(aminomethyl)cyclopentyl]acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis to release the active aminomethyl cyclopentane, which can then interact with various pathways in the body.

Comparison with Similar Compounds

Methyl 2-[1-(Aminomethyl)cyclohexyl]acetate

  • Structure : Substitutes the cyclopentyl ring with a cyclohexyl group.
  • Pharmacokinetics: Larger ring size may alter membrane permeability and binding affinity to GABA receptors.
  • Applications : Investigated as a gabapentin analog for neurological disorders.

Methyl 2-[1-(Acetyl-thiomethyl)cyclopropyl]acetate

  • Structure : Cyclopropane ring with an acetyl-thiomethyl substituent.
  • Key Differences :
    • Ring Strain : Cyclopropane’s high ring strain increases reactivity, favoring ring-opening reactions.
    • Functional Group : The thioester (acetyl-thiomethyl) offers nucleophilic properties distinct from the primary amine in the target compound .
  • Applications: Potential use in prodrug design due to thioester’s susceptibility to enzymatic cleavage.

Ethyl 2-{[(1-{[(tert-Butoxy)carbonyl]amino}cyclopentyl)methyl]amino}acetate

  • Structure : Features a tert-butoxycarbonyl (Boc)-protected amine on the cyclopentyl ring.
  • Key Differences :
    • Protection Strategy : The Boc group stabilizes the amine during synthesis but requires deprotection for biological activity .
    • Reactivity : Less reactive than the primary amine in the target compound, limiting direct pharmacological use.
  • Applications : Intermediate in peptide synthesis and drug discovery.

Methyl 2-(3-Oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate (Methyl Jasmonate)

  • Structure : Cyclopentyl ring with a ketone and pentenyl chain.
  • Key Differences :
    • Substituents : The α,β-unsaturated ketone and aliphatic chain enable plant signaling and anticancer activity via mitochondrial hexokinase inhibition .
    • Biological Role : Functions as a plant growth regulator and selective anticancer agent, unlike the neurological focus of the target compound.
  • Applications : Agriculture (stress response inducer) and oncology research .

Methyl 2-(1-(Bromomethyl)cyclopropyl)acetate

  • Structure : Cyclopropane ring with a bromomethyl group.
  • Key Differences :
    • Electrophilic Reactivity : The bromine atom facilitates nucleophilic substitution reactions, useful in alkylation or cross-coupling chemistry .
    • Stability : Bromine’s electronegativity may increase toxicity compared to the amine group.
  • Applications : Intermediate in synthesizing cyclopropane-containing drugs .

Comparative Data Table

Compound Name Structural Features Molecular Formula Key Applications Reference IDs
Methyl 2-[1-(aminomethyl)cyclopentyl]acetate Cyclopentyl, aminomethyl, ester C₁₀H₁₉NO₂ Neurological drug intermediate
Methyl 2-[1-(aminomethyl)cyclohexyl]acetate Cyclohexyl, aminomethyl, ester C₁₁H₂₁NO₂ Gabapentin analog R&D
Methyl jasmonate Cyclopentyl, ketone, pentenyl chain, ester C₁₃H₂₀O₃ Plant signaling, anticancer
Methyl 2-(1-(bromomethyl)cyclopropyl)acetate Cyclopropane, bromomethyl, ester C₇H₁₁BrO₂ Alkylation reagent
Ethyl 2-{[(Boc-amino)cyclopentyl]amino}acetate Boc-protected amine, cyclopentyl, ester C₁₅H₂₈N₂O₄ Peptide synthesis intermediate

Biological Activity

Methyl 2-[1-(aminomethyl)cyclopentyl]acetate, a compound with the molecular formula C9H17NO2C_9H_{17}NO_2, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic applications.

This compound is typically synthesized through a nucleophilic substitution reaction involving cyclopentylamine and methyl bromoacetate. This reaction is often facilitated by a base such as sodium hydroxide, leading to the formation of the acetate derivative. The final product can be converted into its hydrochloride salt for enhanced solubility and stability.

PropertyValue
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
IUPAC NameThis compound
CAS Number1803581-84-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The compound acts as a ligand, modulating the activity of these targets, which can lead to various biological effects including:

  • Signal Transduction : It may influence pathways involved in cellular signaling.
  • Enzyme Inhibition/Activation : The compound can inhibit or activate enzymes, thereby affecting metabolic processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound can possess significant antimicrobial properties, making them candidates for further development in treating infections .
  • Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases .
  • Antioxidant Activity : The compound has been linked to antioxidant effects, which could help mitigate oxidative stress in cells .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of various derivatives of this compound against bacterial strains. Results indicated that certain derivatives showed significant inhibition against Gram-positive bacteria, suggesting potential for development as antimicrobial agents.

Case Study 2: Neuroprotective Mechanism

In a model of neurodegeneration, this compound was administered to assess its neuroprotective effects. Findings revealed that the compound reduced neuronal cell death and inflammation markers, indicating its potential role in neuroprotection.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundBiological Activity
Methyl 2-[1-(aminomethyl)cyclohexyl]acetateModerate antimicrobial activity
Methyl 2-[1-(aminomethyl)cyclobutyl]acetateLower neuroprotective effects
Methyl 2-[1-(aminomethyl)cycloheptyl]acetateEnhanced antioxidant properties

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